molecular formula C6H3BrF2 B1265433 2-Bromo-1,4-difluorobenzene CAS No. 399-94-0

2-Bromo-1,4-difluorobenzene

Cat. No.: B1265433
CAS No.: 399-94-0
M. Wt: 192.99 g/mol
InChI Key: XCRCSPKQEDMVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithiation of 2-bromo-1,4-difluorobenzene in the presence of lithium diisopropylamide (LDA) in THF-hexane, butyllithium in diethyl ether-hexane and butyllithium in THF-hexane has been reported.

Biochemical Analysis

Biochemical Properties

2-Bromo-1,4-difluorobenzene plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it can undergo lithiation in the presence of lithium diisopropylamide (LDA) in THF-hexane, which is a crucial step in the synthesis of more complex organic molecules . The interactions of this compound with enzymes and proteins are primarily based on its ability to form covalent bonds with specific active sites, thereby influencing the catalytic activity of these biomolecules.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their catalytic activity. For example, it can form covalent bonds with the active sites of enzymes, thereby blocking substrate binding and inhibiting enzymatic reactions . Additionally, this compound can influence gene expression by interacting with transcription factors or DNA sequences, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of by-products that can affect cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, including alterations in cell signaling and gene expression, which can persist even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can be metabolized through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, this compound may accumulate in the cytoplasm or nucleus, where it can interact with enzymes, DNA, or other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, this compound may be targeted to the endoplasmic reticulum, where it can affect protein synthesis and folding .

Biological Activity

2-Bromo-1,4-difluorobenzene (CAS No. 399-94-0) is an aromatic compound with the molecular formula C₆H₃BrF₂. It has garnered attention in various fields of research, particularly in medicinal chemistry and biological applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Weight : 192.99 g/mol
  • Melting Point : -31 °C
  • Boiling Point : 73-75 °C (at 65 mmHg)
  • Density : 1.714 g/cm³
  • Flash Point : 65 °C (149 °F)
  • Refractive Index : 1.508

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its interactions with various biological targets:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and viruses. Its structure allows it to interfere with microbial cell wall synthesis and disrupt essential metabolic pathways.
  • Inhibition of Enzymatic Activity : Research suggests that this compound can act as an inhibitor for specific enzymes involved in key biochemical pathways. For instance, it has shown potential as a non-covalent inhibitor of DprE1, an enzyme critical for the survival of Mycobacterium tuberculosis (Mtb), which is a target for new anti-TB drugs .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains and viruses
Enzyme InhibitionNon-covalent inhibition of DprE1 enzyme in Mtb
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates immune response and reduces inflammation

Case Study: Antimicrobial Properties

A study conducted by MedChemExpress demonstrated that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial membrane integrity was highlighted as a primary mechanism of action .

Case Study: Inhibition of DprE1

In silico studies have shown that this compound binds effectively to the DprE1 enzyme, which plays a crucial role in the biosynthesis of mycobacterial cell walls. The binding affinity was measured using molecular docking simulations, indicating a promising lead for developing new anti-TB therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-1,4-difluorobenzene, and what reaction conditions optimize yield?

  • Methodology : A common method involves halogenation of fluorobenzene derivatives. For example, bromination of 1,4-difluorobenzene using Br₂ in the presence of Lewis acids like BF₃·Et₂O under controlled temperatures (0–25°C) achieves moderate yields . Reaction optimization includes maintaining stoichiometric ratios (1.3–1.5 mmol BF₃·Et₂O per mmol substrate) and inert atmospheres to prevent side reactions. Purity (>95%) is achieved via distillation or column chromatography .
  • Key Data :

ReagentTemperatureYieldPurity
Br₂, BF₃·Et₂O0–25°C0.06 mmol (low)>95%

Q. How should researchers handle and store this compound to ensure stability?

  • Guidelines : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or decomposition. Use PTFE-lined caps to avoid halogen exchange with metals. Stability tests indicate degradation <2% over 6 months under these conditions .

Q. What analytical techniques are recommended for characterizing this compound?

  • Protocols :

  • GC-MS/HPLC : Quantify purity (>95%) using halogen-specific detectors .
  • NMR : ¹⁹F NMR (δ = -110 to -115 ppm for F substituents) and ¹H NMR (doublets for aromatic protons) confirm regiochemistry .
  • Elemental Analysis : Validate Br/F content (theoretical: Br 41.4%, F 19.7%) .

Advanced Research Questions

Q. How do the electronic effects of bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing fluorine atoms deactivate the ring, directing electrophilic substitution to the para position relative to bromine. In Suzuki couplings, Pd catalysts (e.g., Pd(PPh₃)₄) activate the C–Br bond selectively, enabling aryl-aryl bond formation while retaining fluorine substituents . Comparative studies with 1-bromo-2,4-difluorobenzene show slower kinetics due to steric hindrance .

Q. What strategies mitigate contradictions in reported reaction yields for halogen-exchange reactions involving this compound?

  • Troubleshooting : Discrepancies arise from solvent polarity (e.g., DMF vs. THF) and trace moisture. Replicate protocols with rigorous drying (molecular sieves) and monitor reaction progress via TLC. A 2024 study achieved 82% yield in Kumada coupling using anhydrous THF and Grignard reagents .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic aromatic substitution?

  • DFT Approach : Calculate Fukui indices to identify electrophilic sites. For this compound, the C-1 position (meta to Br) shows higher susceptibility to attack by NH₃ or alkoxides. Validate predictions with kinetic isotopic labeling (KIE > 1.2 confirms computational accuracy) .

Q. Safety and Best Practices

Q. What safety protocols are critical when working with this compound?

  • Risk Mitigation : Classified as [危] 4-2-III (flammable, corrosive). Use fume hoods, flame-resistant gloves (e.g., Viton®), and emergency showers. Toxicity studies indicate LD₅₀ (oral, rat) > 2,000 mg/kg, but chronic exposure risks require monitoring via OSHA PEL guidelines .

Q. How do researchers validate the absence of dihalogenated byproducts (e.g., 1,4-dibromo derivatives) in synthesized this compound?

  • QC Workflow :

GC-MS : Detect dibromo impurities (retention time ~12.3 min vs. 10.1 min for target).

HPLC-UV : Quantify at 254 nm (molar absorptivity: Br > F).

Elemental Analysis : Deviations >0.5% from theoretical Br/F ratios signal contamination .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 131–133°C vs. 150°C)?

  • Resolution : Impurities (e.g., residual solvents) depress melting points. Recrystallize from hexane/EtOAc (9:1) and use differential scanning calorimetry (DSC) for high-purity samples (>99%). Literature consensus confirms mp = 150–151°C for pure compound .

Q. Applications in Drug Discovery

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Case Study : It serves as a precursor to fluorinated benzodiazepines. Bromine enables Pd-catalyzed couplings to introduce pharmacophores, while fluorine enhances metabolic stability. A 2023 study synthesized a kinase inhibitor (IC₅₀ = 12 nM) via Buchwald–Hartwig amination .

Properties

IUPAC Name

2-bromo-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRCSPKQEDMVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192949
Record name 2-Bromo-1,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-94-0
Record name 1-Bromo-2,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=399-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,4-difluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 399-94-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-1,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,4-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.292
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-Difluorobromobenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U82UU94PVP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-1,4-difluorobenzene
2-Bromo-1,4-difluorobenzene
2-Bromo-1,4-difluorobenzene
2-Bromo-1,4-difluorobenzene
2-Bromo-1,4-difluorobenzene
2-Bromo-1,4-difluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.